6-(1-(3-Chlorophenyl)-1h-pyrazol-5-yl)-4-methyl-2-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione
Description
6-(1-(3-Chlorophenyl)-1H-pyrazol-5-yl)-4-methyl-2-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione is a heterocyclic compound with the molecular formula C₂₀H₁₃ClF₃N₅O₂ and a molecular weight of 447.801 g/mol . Its structure features a triazine-dione core substituted with a 3-chlorophenyl-pyrazole moiety and a 3-(trifluoromethyl)phenyl group. The compound’s IUPAC name reflects its complex substituent arrangement, critical for its electronic and steric properties. It is registered under ChemSpider ID 1230263 and MDL number MFCD00794243, indicating its use in specialized synthetic or pharmacological research .
Properties
IUPAC Name |
6-[2-(3-chlorophenyl)pyrazol-3-yl]-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3N5O2/c1-27-18(30)17(16-8-9-25-28(16)15-7-3-5-13(21)11-15)26-29(19(27)31)14-6-2-4-12(10-14)20(22,23)24/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZYLYBNHLZSJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=NN(C1=O)C2=CC=CC(=C2)C(F)(F)F)C3=CC=NN3C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(1-(3-Chlorophenyl)-1H-pyrazol-5-yl)-4-methyl-2-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione is a novel triazine derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, synthesis methods, and biological evaluations based on diverse research findings.
- Molecular Formula : CHClFNO
- Molecular Weight : 447.80 g/mol
- CAS Number : 31117744
Biological Activity Overview
Research indicates that derivatives of pyrazole and triazine compounds often exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound in focus has been evaluated for its cytotoxicity against various cancer cell lines and its mechanism of action.
Anticancer Activity
A significant area of study has involved the compound's effect on cancer cell lines. For instance:
- Cytotoxicity Testing : In vitro studies have shown that this compound exhibits selective cytotoxicity against several cancer types, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. The compound demonstrated an IC value of approximately 3.60 µM against SiHa cells and 2.97 µM against PC-3 cells, indicating potent activity compared to standard chemotherapeutics .
Table 1: Cytotoxicity Results Against Cancer Cell Lines
| Cell Line | IC (µM) | Selectivity |
|---|---|---|
| MCF-7 | >50 | Low |
| SiHa | 3.60 ± 0.45 | High |
| PC-3 | 2.97 ± 0.88 | High |
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Inhibition of Tubulin Polymerization : The compound may bind to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division .
- Caspase Activation : Studies indicate that the compound can activate caspases involved in apoptosis pathways, leading to increased cell death in cancerous cells while sparing normal cells .
Anti-inflammatory Properties
In addition to its anticancer activity, the compound has shown promising anti-inflammatory effects:
- Inhibition of Pro-inflammatory Cytokines : Research has indicated that the compound can reduce levels of pro-inflammatory cytokines in vitro, suggesting a potential application in treating inflammatory diseases .
Case Studies
Several case studies highlight the efficacy of this compound:
- Breast Cancer Study : A study focused on MCF-7 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase pathway activation.
- Prostate Cancer Study : In PC-3 cells, the compound exhibited selective toxicity with minimal effects on normal HEK293T cells, underscoring its potential as a targeted therapy .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the triazole ring, such as 6-(1-(3-Chlorophenyl)-1h-pyrazol-5-yl)-4-methyl-2-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione, exhibit promising antimicrobial properties. These compounds have been evaluated against various pathogens:
- Bacterial Inhibition : Studies have shown that triazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, derivatives with electron-withdrawing groups demonstrated enhanced activity against Staphylococcus aureus and Escherichia coli .
- Fungal Activity : The compound's structure suggests potential antifungal activity. Triazole compounds are known for their ability to disrupt fungal cell membranes and inhibit ergosterol synthesis .
Anticancer Properties
The compound's structural characteristics may also confer anticancer properties. Triazole derivatives have been linked to the inhibition of specific kinases involved in cancer progression:
- Kinase Inhibition : Compounds similar to this compound have shown efficacy against c-Met kinase, which is implicated in various cancers. In vitro studies indicate significant inhibition of tumor growth in xenograft models .
Pesticide Development
The compound's unique structure may be beneficial in developing new agrochemicals:
- Herbicidal and Insecticidal Properties : Research into similar triazine derivatives has revealed their effectiveness as herbicides and insecticides. The incorporation of trifluoromethyl groups enhances biological activity against pests while potentially reducing toxicity to non-target organisms .
Case Study 1: Antimicrobial Screening
In a study conducted by Zhang et al., a series of triazole derivatives were synthesized and screened for their antimicrobial properties. The results indicated that compounds with specific substituents exhibited significant antifungal activity against Candida species. The structure–activity relationship (SAR) highlighted the importance of electron-withdrawing groups in enhancing efficacy .
Case Study 2: Cancer Research
A recent investigation into triazole-based compounds demonstrated their potential as anticancer agents. Zhan et al. synthesized a series of triazolotriazine derivatives that displayed potent inhibition of c-Met kinase activity with IC50 values in the nanomolar range. These findings suggest that modifications to the triazole framework can lead to effective cancer therapeutics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogue is 6-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)-2-(3-methoxyphenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione (CAS: 321538-37-8), which replaces the 3-chlorophenyl group with a 4-fluorophenyl moiety and substitutes the 3-(trifluoromethyl)phenyl group with a 3-methoxyphenyl group . Key differences include:
| Property | Target Compound | Analogous Compound (CAS 321538-37-8) |
|---|---|---|
| Molecular Formula | C₂₀H₁₃ClF₃N₅O₂ | C₂₀H₁₆FN₅O₃ |
| Molecular Weight | 447.801 g/mol | 393.37 g/mol |
| Substituents | 3-Cl on phenyl; 3-CF₃ on phenyl | 4-F on phenyl; 3-OCH₃ on phenyl |
| Electronic Effects | Strong electron-withdrawing (Cl, CF₃) → enhanced electrophilicity | Moderate electron-withdrawing (F) and donating (OCH₃) |
| Hydrophobicity (LogP) | Higher (CF₃ and Cl increase lipophilicity) | Lower (OCH₃ introduces polarity) |
The trifluoromethyl (CF₃) group in the target compound enhances metabolic stability and membrane permeability compared to the methoxy (OCH₃) group in the analogue . Chlorine’s higher electronegativity versus fluorine may also alter binding interactions in biological targets.
Computational Similarity Assessment
Compound similarity is typically quantified using Tanimoto or Dice coefficients based on molecular fingerprints (e.g., Morgan fingerprints) . A hypothetical comparison between the target compound and its analogue might yield:
- Tanimoto Similarity : ~0.65–0.75 (moderate similarity due to shared triazine-dione core but divergent substituents).
- Dice Similarity : ~0.70–0.80 (higher weight on common substructures).
Such metrics highlight the balance between conserved pharmacophores and substituent-driven diversity, which is critical for optimizing activity and ADME (Absorption, Distribution, Metabolism, Excretion) properties .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 6-(1-(3-Chlorophenyl)-1H-pyrazol-5-yl)-4-methyl-2-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation reactions. Key steps include:
- Cyclocondensation of pyrazole and triazine precursors under reflux in ethanol or methanol (60–100°C, 2–6 hours) .
- Use of sodium acetate as a catalyst to facilitate nucleophilic substitution at the triazine core .
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol to achieve >95% purity .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer : A combination of spectroscopic and crystallographic techniques is used:
- ¹H/¹³C NMR : Assign peaks to aromatic protons (δ 7.2–8.1 ppm for chlorophenyl/trifluoromethylphenyl groups) and triazine/dione carbonyl carbons (δ 160–170 ppm) .
- Single-crystal X-ray diffraction : Resolves intramolecular interactions (e.g., C–H⋯N hydrogen bonds) and confirms the triazine-pyrazole-trifluoromethylphenyl scaffold .
- Elemental analysis : Validates stoichiometry (e.g., C, H, N, Cl, F content within ±0.3% of theoretical values) .
Q. What are the key solubility and stability parameters for this compound under experimental conditions?
- Methodological Answer :
- Solubility : Test in DMSO (high solubility for biological assays), ethanol, and aqueous buffers (pH 2–10) using UV-Vis spectroscopy (λmax ~270–300 nm) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic/oxidative degradation .
Advanced Research Questions
Q. How can DFT calculations be applied to predict electronic properties and reactivity?
- Methodological Answer :
- B3LYP/6-311G(d,p) basis set : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap) to assess charge transfer potential .
- Mulliken population analysis : Identify electrophilic/nucleophilic sites (e.g., triazine N-atoms, dione carbonyl groups) for reaction mechanism studies .
- Electrostatic potential (ESP) mapping : Visualize electron-deficient regions (e.g., trifluoromethylphenyl groups) for non-covalent interaction predictions .
Q. What experimental design strategies optimize reaction yield and selectivity?
- Methodological Answer :
- Box-Behnken design : Vary temperature (60–120°C), catalyst loading (0.5–2.0 eq.), and solvent polarity (ethanol vs. DMF) to model nonlinear effects on yield .
- ANOVA analysis : Identify significant factors (e.g., temperature contributes 45% to yield variance) and derive optimal conditions via response surface methodology .
Q. How can computational reaction path searches enhance synthetic route development?
- Methodological Answer :
- Quantum chemical reaction path sampling : Use tools like GRRM or Gaussian to identify low-energy pathways for pyrazole-triazine coupling .
- Transition state analysis : Calculate activation barriers for competing pathways (e.g., SNAr vs. radical mechanisms) to prioritize experimental validation .
Q. What computational tools assess drug-likeness and pharmacokinetics?
- Methodological Answer :
- SwissADME : Predict logP (lipophilicity ~3.5), GI absorption (high), and CYP450 inhibition (e.g., CYP2C9) to evaluate drug-likeness .
- Molecular docking (AutoDock Vina) : Screen against target proteins (e.g., kinases) using PyRx to prioritize biological testing .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields for analogous triazine derivatives?
- Methodological Answer :
- Compare reaction conditions (e.g., microwave-assisted synthesis vs. conventional heating may differ in yield by 15–20%) .
- Replicate experiments with controlled moisture/oxygen levels (Schlenk line) to isolate environmental factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
